molecular formula C15H15FN2O2 B2852087 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1210825-25-4

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No. B2852087
CAS RN: 1210825-25-4
M. Wt: 274.295
InChI Key: CHCXKKBBRJFIOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Two main reactions leading to the construction of the isoxazole ring can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of this compound is derived from the isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidiabetic, etc . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 193.18 . Its IUPAC name is [5- (2-fluorophenyl)-3-isoxazolyl]methanol . The Inchi Code is 1S/C10H8FNO2/c11-9-4-2-1-3-8 (9)10-5-7 (6-13)12-14-10/h1-5,13H,6H2 .

Mechanism of Action

Target of Action

The primary targets of the compound “N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide” are currently unknown. This compound is a part of the isoxazole class of compounds , which are known to possess diverse biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . Therefore, it’s plausible that this compound may interact with multiple targets in the body.

Mode of Action

Isoxazoles, the class of compounds to which it belongs, are known for their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations , which could potentially explain the compound’s interaction with its targets.

Biochemical Pathways

Given the diverse biological activities of isoxazoles , it’s likely that this compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-13-7-2-1-6-12(13)14-8-11(18-20-14)9-17-15(19)10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCXKKBBRJFIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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